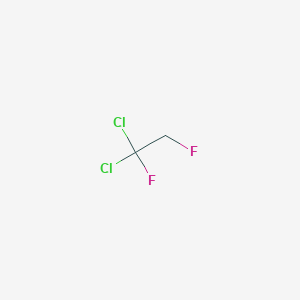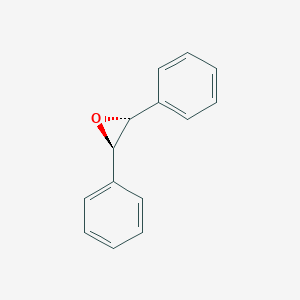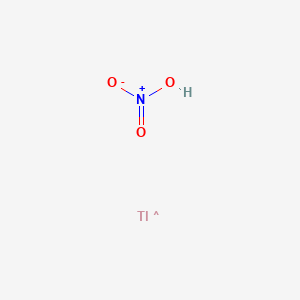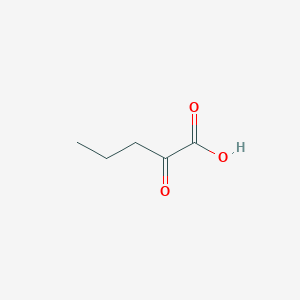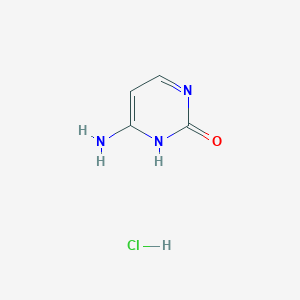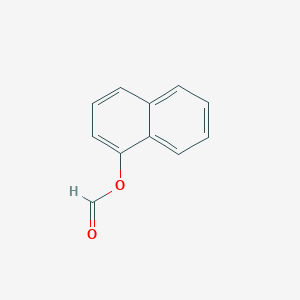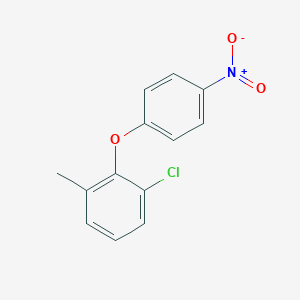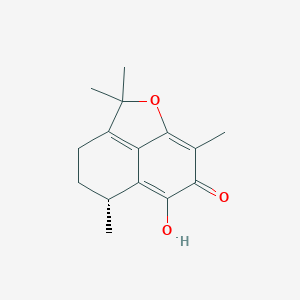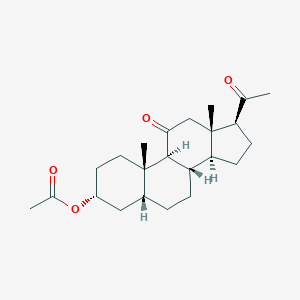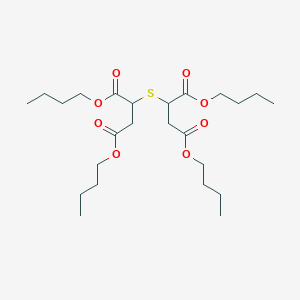
Tetrabutyl thiodisuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrabutyl thiodisuccinate (TBTD) is a chemical compound that belongs to the class of thioesters. It is widely used in various scientific research applications due to its unique chemical properties. TBTD is known for its ability to act as a radical scavenger and an antioxidant. In
Mechanism Of Action
Tetrabutyl thiodisuccinate acts as a radical scavenger by donating a hydrogen atom to a free radical, thereby stabilizing it. It also acts as an antioxidant by inhibiting the formation of free radicals through the oxidation of Tetrabutyl thiodisuccinate itself. Tetrabutyl thiodisuccinate can also form a complex with metal ions, thereby preventing the metal ions from catalyzing radical reactions.
Biochemical And Physiological Effects
Tetrabutyl thiodisuccinate has been shown to have low toxicity and is not expected to have any significant physiological effects. However, it has been shown to have some biochemical effects, such as inhibiting the activity of certain enzymes, including cholinesterase and acetylcholinesterase.
Advantages And Limitations For Lab Experiments
Tetrabutyl thiodisuccinate has several advantages for lab experiments, including its low toxicity, stability, and ease of use. However, it also has some limitations, such as its limited solubility in water and its potential to interfere with certain analytical techniques.
Future Directions
There are several future directions for the use of Tetrabutyl thiodisuccinate in scientific research. One potential direction is the development of new Tetrabutyl thiodisuccinate-based antioxidants and stabilizers for polymers and lubricants. Another potential direction is the use of Tetrabutyl thiodisuccinate in the development of new drugs for the treatment of diseases that involve free radical damage, such as cancer and neurodegenerative diseases.
In conclusion, Tetrabutyl thiodisuccinate is a versatile chemical compound that has many potential applications in scientific research. Its unique chemical properties make it a valuable tool for studying radical reactions, polymerization, and photochemistry. While there are limitations to its use, Tetrabutyl thiodisuccinate has many advantages and is expected to continue to be an important tool in scientific research in the future.
Synthesis Methods
Tetrabutyl thiodisuccinate can be synthesized through the reaction between succinic anhydride and tetra-n-butylthiuram disulfide. The reaction takes place in the presence of a catalyst, such as sodium methoxide, in a solvent, such as methanol. The resulting product is then purified through crystallization or distillation.
Scientific Research Applications
Tetrabutyl thiodisuccinate has been widely used in various scientific research applications, including polymerization, photochemistry, and radical reactions. It is also used as a stabilizer in polymers and as an antioxidant in lubricants and fuels. Tetrabutyl thiodisuccinate has been shown to improve the thermal stability of polymers and to enhance the oxidative stability of lubricants.
properties
CAS RN |
10042-89-4 |
|---|---|
Product Name |
Tetrabutyl thiodisuccinate |
Molecular Formula |
C24H42O8S |
Molecular Weight |
490.7 g/mol |
IUPAC Name |
dibutyl 2-(1,4-dibutoxy-1,4-dioxobutan-2-yl)sulfanylbutanedioate |
InChI |
InChI=1S/C24H42O8S/c1-5-9-13-29-21(25)17-19(23(27)31-15-11-7-3)33-20(24(28)32-16-12-8-4)18-22(26)30-14-10-6-2/h19-20H,5-18H2,1-4H3 |
InChI Key |
QEFOHLDZJZYQEZ-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CC(C(=O)OCCCC)SC(CC(=O)OCCCC)C(=O)OCCCC |
Canonical SMILES |
CCCCOC(=O)CC(C(=O)OCCCC)SC(CC(=O)OCCCC)C(=O)OCCCC |
Other CAS RN |
10042-89-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2-Thienyl)ethyl]benzoic acid](/img/structure/B167924.png)
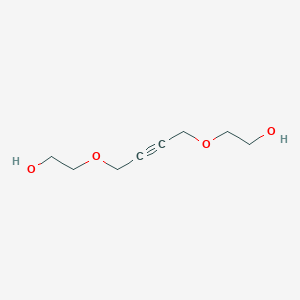
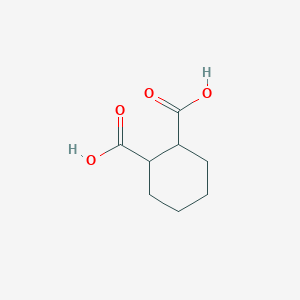
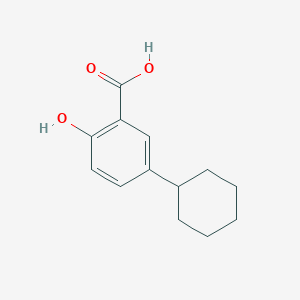
![[2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt](/img/structure/B167931.png)
